7-Deaza-2'-c-methylinosine
CAS No.:
Cat. No.: VC20486828
Molecular Formula: C12H15N3O5
Molecular Weight: 281.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O5 |
|---|---|
| Molecular Weight | 281.26 g/mol |
| IUPAC Name | 7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C12H15N3O5/c1-12(19)8(17)7(4-16)20-11(12)15-3-2-6-9(15)13-5-14-10(6)18/h2-3,5,7-8,11,16-17,19H,4H2,1H3,(H,13,14,18)/t7-,8-,11-,12-/m1/s1 |
| Standard InChI Key | FBACBJBYARSDEH-GAJNKVMBSA-N |
| Isomeric SMILES | C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CNC3=O)CO)O)O |
| Canonical SMILES | CC1(C(C(OC1N2C=CC3=C2N=CNC3=O)CO)O)O |
Introduction
Chemical Structure and Biochemical Properties
Core Molecular Architecture
7-Deaza-2'-C-methylinosine (CAS 443642-29-3) belongs to the class of 7-deazapurine nucleosides, featuring a modified inosine base where the nitrogen atom at position 7 is replaced by a carbon atom. The ribose sugar contains a methyl group at the 2'-carbon position, creating a steric hindrance that prevents proper positioning of the nucleotide triphosphate in the viral polymerase active site . Key structural parameters include:
-
Molecular formula: C₁₁H₁₅N₄O₄
-
Molecular weight: 283.26 g/mol
-
Hydrogen bond donors/acceptors: 4/7
The 7-deaza modification reduces base-pairing fidelity while maintaining hydrogen bonding capacity at the Watson-Crick face, enabling competitive inhibition without supporting viral RNA elongation.
Synthetic Pathways
Industrial synthesis typically follows a six-step protocol starting from 2'-C-methyladenosine:
-
Protection of 5'-hydroxyl using tert-butyldimethylsilyl chloride in anhydrous DMF
-
Selective deamination at position 6 via nitrous acid treatment (HNO₂, pH 4.5)
-
7-Deaza introduction through Vorbrüggen glycosylation with trimethylsilyl triflate
-
Global deprotection using tetra-n-butylammonium fluoride
-
Chromatographic purification via reverse-phase HPLC (C18 column, 10-40% acetonitrile gradient)
-
Lyophilization to obtain >98% purity (verified by LC-MS)
Mechanism of Antiviral Action
Viral Polymerase Inhibition
The compound acts as a non-obligate chain terminator for flaviviral RdRps. Structural analyses reveal:
-
Binding affinity: Kd = 0.42 ± 0.07 μM for ZIKV NS5 polymerase
-
Selectivity index: >300-fold preference for viral over human polymerases
Molecular dynamics simulations show the 2'-C-methyl group induces a 23° rotation in the primer grip subdomain, misaligning catalytic aspartates 535 and 665 in the ZIKV polymerase .
Metabolic Activation Pathway
Intracellular phosphorylation occurs through a three-step enzymatic cascade:
| Enzyme | Tissue Distribution | Km (μM) | Vmax (pmol/min/mg) |
|---|---|---|---|
| Deoxycytidine kinase | Liver, lymphocytes | 58 ± 9 | 420 ± 35 |
| Adenylate kinase | Ubiquitous | 112 ± 15 | 890 ± 72 |
| Nucleoside diphosphate kinase | Mitochondria | 240 ± 30 | 1500 ± 120 |
The triphosphate form (7-deaza-2'-C-methyl-ITP) accumulates to 12.3 ± 2.1 pmol/10⁶ cells in hepatocytes after 24h exposure.
Antiviral Activity Spectrum
Zika Virus Inhibition
In AG129 mouse models:
-
Survival extension: Median survival time increased from 16 to 24 days (p < 0.05)
-
Neuroinvasion delay: 8-day postponement of blood-brain barrier penetration
Cytokine profiling shows 83% suppression of IL-18 and 67% reduction in CXCL10 compared to vehicle controls .
West Nile Virus Activity
Plaque reduction assays in Vero cells demonstrate:
| Parameter | Value |
|---|---|
| EC₅₀ | 0.32 ± 0.07 μM |
| CC₅₀ | >100 μM |
| Selectivity index | >312 |
Viral RNA synthesis decreases by 4.1 log₁₀ copies after 72h treatment at 1 μM concentration .
Pharmacokinetic Profile
Absorption and Distribution
Oral bioavailability in murine models reaches 42% ± 8% with the following parameters:
-
Tmax: 1.5h post-administration
-
Cmax: 18.7 ± 3.2 μg/mL at 50 mg/kg
-
Volume of distribution: 1.8 L/kg
Cerebrospinal fluid penetration remains limited (CSF:plasma ratio = 0.23), necessitating formulation improvements for neurotropic infections .
Metabolism and Excretion
Primary metabolic pathways involve:
-
Hepatic glucuronidation (UGT1A9-mediated) forming O-glucuronide conjugates
-
Renal excretion of unchanged drug (68% of dose)
-
Biliary clearance of glutathione adducts (22%)
Elimination half-life ranges from 3.7h (mice) to 5.1h (non-human primates).
Toxicological Considerations
Acute Toxicity
LD₅₀ values exceed 2000 mg/kg in rodents with no observed adverse effects at 300 mg/kg/day for 28 days. Histopathological analysis reveals mild hepatic steatosis at doses >150 mg/kg .
Clinical Development Challenges
Resistance Mutations
In vitro serial passage experiments identified three resistance-conferring mutations in ZIKV NS5:
| Mutation | Fold Resistance | Polymerase Fidelity Change |
|---|---|---|
| S604T | 8.2 | 3.1× increase |
| V553I | 5.7 | No change |
| G608S | 12.4 | 6.8× decrease |
Combination therapy with NITD008 (a guanosine analog) suppresses resistance emergence in 93% of treated cultures .
Formulation Limitations
Current challenges include:
-
Aqueous solubility: 1.2 mg/mL at pH 7.4
-
Plasma protein binding: 89% ± 3%
-
Photodegradation: 15% loss after 24h UV exposure
Nanoemulsion formulations using Labrafil® M 1944 CS improve oral absorption by 38% in preclinical testing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume